

An In-depth Technical Guide to the Molecular Structure and Synthesis of Aclatonium

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Compound of Interest

Compound Name: Aclatonium

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Abstract

Aclatonium, a cholinergic agent, and its napadisilate salt have been utilized in therapeutic applications for their effects on smooth muscle. This technical guide provides a detailed overview of the molecular structure of the **Aclatonium** cation and the synthesis pathway of **Aclatonium** Napadisilate. The information is compiled to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document outlines the chemical properties, provides a plausible synthesis route based on available chemical literature, and includes visualizations to facilitate a deeper understanding of the molecular architecture and reaction sequence.

Molecular Structure of Aclatonium

Aclatonium is a quaternary ammonium cation. Its structure is characterized by a choline core that is esterified with an acetyllactic acid moiety.

Chemical Name: 2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium[1] Molecular Formula: $C_{10}H_{20}NO_4^+$ [1]

The cation is typically paired with a counter-ion, in its common pharmaceutical form, it is **Aclatonium** Napadisilate.

Aclatonium Napadisilate

Aclatonium Napadisilate is the salt form of the **Aclatonium** cation with naphthalene-1,5-disulfonate as the counter-ion.[2]

Chemical Name: bis(2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium);naphthalene-1,5-disulfonate[2] Molecular Formula: $C_{30}H_{46}N_2O_{14}S_2$ [2][3] CAS Registry Number: 55077-30-0[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **Aclatonium** and its napadisilate salt is presented in Table 1.

Property	Aclatonium Cation	Aclatonium Napadisilate	Reference
Molecular Weight	218.27 g/mol	722.8 g/mol	[1][2]
Monoisotopic Mass	218.13923312 Da	722.23904649 Da	[1][2]
Appearance	-	White crystalline powder	
Melting Point	-	189-191 °C	[4]

Synthesis Pathway of Aclatonium Napadisilate

The synthesis of **Aclatonium** Napadisilate involves a multi-step process. While the full, detailed experimental protocols from the primary literature (US Patent 3,903,137 and Yakugaku Zasshi 99, 1245 (1979)) were not accessible for this review, a plausible synthetic route can be constructed based on established principles of organic chemistry for the formation of choline esters.

The synthesis logically proceeds through two main stages:

- Formation of the **Aclatonium** cation: This involves the esterification of choline with a protected lactic acid derivative, followed by acetylation.

- Salt formation: The **Aclatonium** cation is then combined with naphthalene-1,5-disulfonic acid to form the final napadisilate salt.

Plausible Synthesis of the Aclatonium Cation

A likely synthetic approach for the **Aclatonium** cation is outlined below. This pathway is a representation of a feasible chemical transformation and should be adapted and optimized based on laboratory experimentation.

Step 1: Protection of Lactic Acid Lactic acid is first protected to prevent self-reaction and to control the regioselectivity of the subsequent esterification. A common protecting group for the hydroxyl function is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group.

- Reactants: Lactic acid, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole
- Solvent: Dichloromethane (DCM)
- Reaction: The hydroxyl group of lactic acid reacts with TBDMSCl in the presence of imidazole as a catalyst to form the TBDMS-protected lactic acid.

Step 2: Esterification with Choline The protected lactic acid is then coupled with a choline salt (e.g., choline chloride) to form the ester linkage. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

- Reactants: TBDMS-protected lactic acid, Choline chloride, DCC, DMAP
- Solvent: Anhydrous Dimethylformamide (DMF)
- Reaction: The carboxylic acid of the protected lactic acid is activated by DCC, and DMAP facilitates the nucleophilic attack by the hydroxyl group of choline, forming the protected choline ester.

Step 3: Deprotection of the Hydroxyl Group The TBDMS protecting group is removed to reveal the free hydroxyl group on the lactate moiety.

- Reagents: Tetrabutylammonium fluoride (TBAF)
- Solvent: Tetrahydrofuran (THF)

- Reaction: TBAF selectively cleaves the silicon-oxygen bond, leaving the ester and quaternary ammonium groups intact.

Step 4: Acetylation The final step in the formation of the **Aclatonium** cation is the acetylation of the newly deprotected hydroxyl group.

- Reactants: The deprotected choline lactate ester, Acetic anhydride, Pyridine
- Reaction: Acetic anhydride, in the presence of a base like pyridine, reacts with the hydroxyl group to form the final acetylated product, the **Aclatonium** cation.

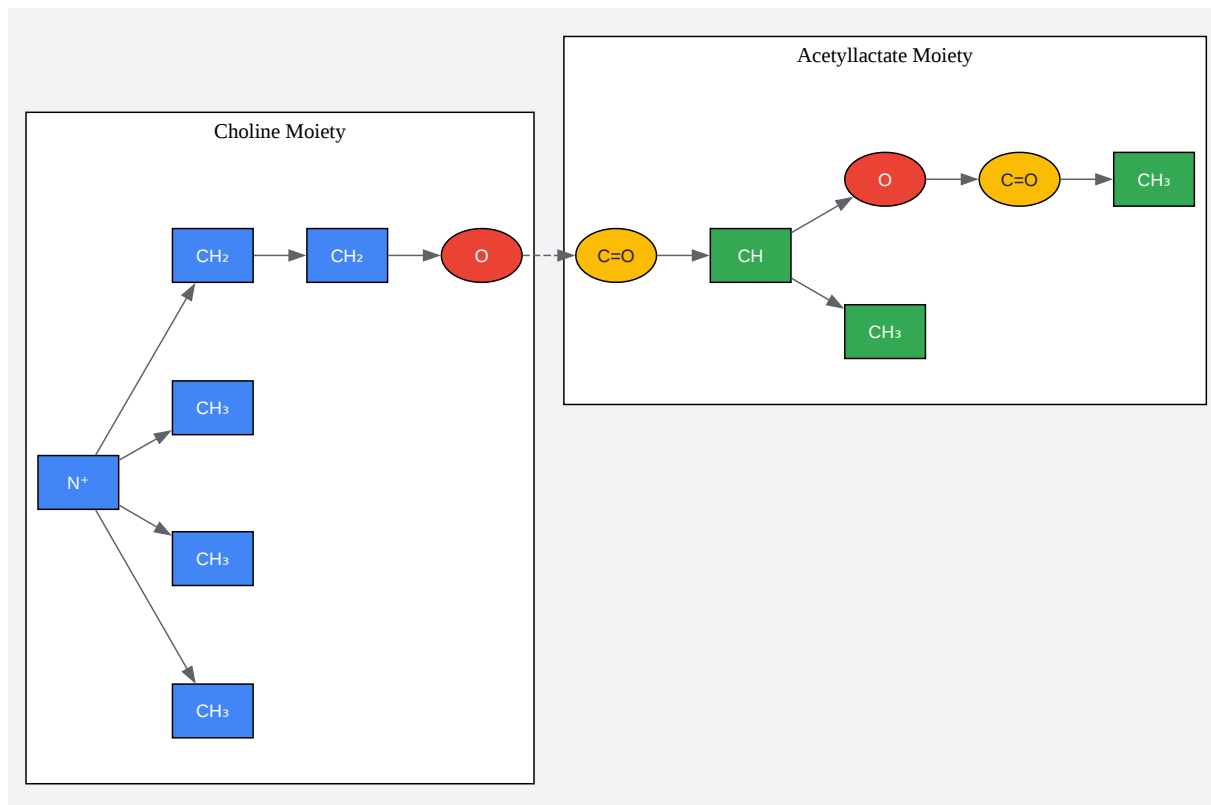
Formation of Aclatonium Napadisilate

The synthesized **Aclatonium** cation (likely as a halide salt from the starting choline) is then converted to the napadisilate salt.

- Reactants: **Aclatonium** salt (e.g., **Aclatonium** chloride/bromide), Naphthalene-1,5-disulfonic acid disodium salt
- Solvent: A suitable solvent system, likely involving water and an organic solvent to facilitate ion exchange and precipitation.
- Reaction: A salt metathesis reaction is performed where the less soluble **Aclatonium** Napadisilate precipitates out of the solution upon mixing the aqueous solutions of the reactants. The precipitate can then be collected by filtration and purified by recrystallization.

Visualizations

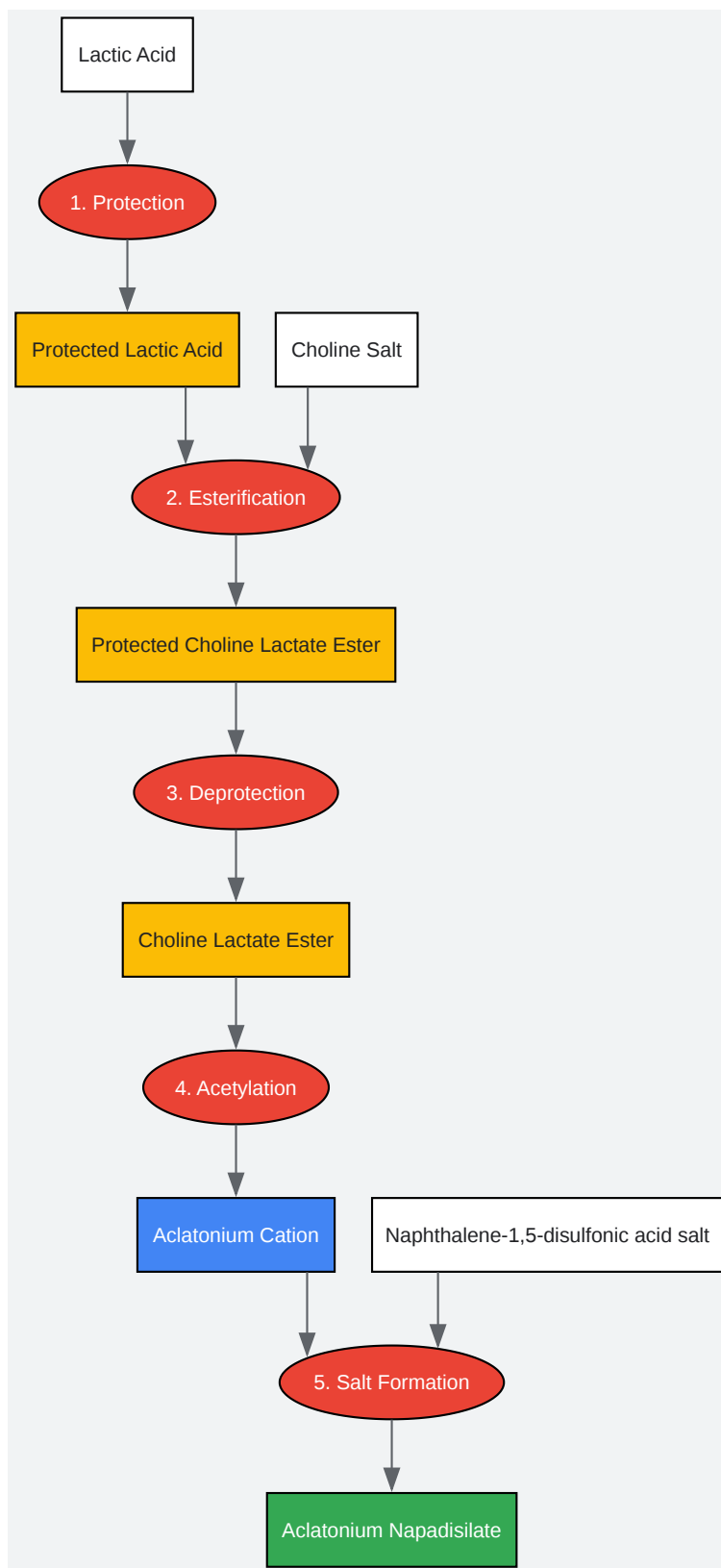
Molecular Structure of Aclatonium Cation



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Caption: Molecular structure of the **Aclatonium** cation.

Proposed Synthesis Pathway of Aclatonium Napadisilate



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Caption: Proposed synthesis pathway for **Aclatonium** Napadisilate.

Experimental Protocols

As the primary literature could not be accessed, detailed, validated experimental protocols are not available. The following are generalized procedures based on the proposed synthesis pathway. These should be considered as a starting point for methods development.

General Procedure for the Synthesis of the Aclatonium Cation

- **Protection of Lactic Acid:** To a solution of lactic acid in anhydrous DCM, add imidazole (1.1 equivalents) and cool to 0 °C. Add TBDMSCI (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the protected lactic acid.
- **Esterification:** To a solution of the protected lactic acid in anhydrous DMF, add choline chloride (1.0 equivalent), DCC (1.2 equivalents), and DMAP (0.1 equivalents). Stir the mixture at room temperature for 24 hours. Monitor by TLC. After the reaction is complete, filter off the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to give the crude protected ester, which may be purified by column chromatography.
- **Deprotection:** Dissolve the protected ester in THF and add TBAF (1.1 equivalents) at 0 °C. Stir at room temperature for 2-4 hours. Monitor by TLC. Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.
- **Acetylation:** Dissolve the deprotected ester in pyridine and cool to 0 °C. Add acetic anhydride (1.5 equivalents) dropwise. Stir the reaction at room temperature for 6-8 hours. Monitor by TLC. Upon completion, pour the reaction mixture into ice-water and extract with an appropriate solvent. Wash the organic layer with copper sulfate solution (to remove pyridine), water, and brine. Dry and concentrate to yield the **Aclatonium** cation as a salt with the counter-ion from the starting choline.

General Procedure for Salt Formation

- Dissolve the crude **Aclatonium** salt in a minimal amount of water.

- In a separate flask, dissolve an equimolar amount of naphthalene-1,5-disulfonic acid disodium salt in water.
- Slowly add the naphthalene-1,5-disulfonate solution to the **Aclatonium** solution with stirring.
- A precipitate of **Aclatonium** Napadisilate should form. Continue stirring for a few hours to ensure complete precipitation.
- Collect the solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **Aclatonium** Napadisilate.
- Dry the final product under vacuum.

Conclusion

This technical guide provides a foundational understanding of the molecular structure and a plausible synthesis pathway for **Aclatonium** Napadisilate. The provided information, including the structural diagrams and generalized experimental procedures, serves as a valuable resource for chemists and pharmaceutical scientists. For the practical execution of this synthesis, it is imperative to consult the original patent and journal literature for precise experimental details and to perform appropriate optimization and characterization at each step.

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References

1. researchgate.net [researchgate.net]
2. EP2516382A2 - Process for the synthesis of choline salts - Google Patents [patents.google.com]
3. Synthesis of acetylcholine from choline derived from phosphatidylcholine in a human neuronal cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]
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